molecular formula C11H13IN2O3 B8512228 Ethyl N-{[(3-iodophenyl)amino]carbonyl}glycinate

Ethyl N-{[(3-iodophenyl)amino]carbonyl}glycinate

Cat. No. B8512228
M. Wt: 348.14 g/mol
InChI Key: LNVPISGKSABEKL-UHFFFAOYSA-N
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Patent
US07144908B2

Procedure details

A solution of ethyl N-{[(3-iodophenyl)amino]carbonyl}glycinate (9.42 g) in DMF (60 ml) was treated with sodium hydride (60% oil dispersion, 1.2 g) at 20° C. After 2 h the reaction mixture was treated with aqueous 2M HCl (200 ml) and stirred overnight. The solid was collected by filtration, washed with water and dried to give the title compound (6.9 g) LCMS RT=2.45 min.
Quantity
9.42 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:3]=[C:4]([NH:8][C:9]([NH:11][CH2:12][C:13]([O:15]CC)=O)=[O:10])[CH:5]=[CH:6][CH:7]=1.[H-].[Na+].Cl>CN(C=O)C>[I:1][C:2]1[CH:3]=[C:4]([N:8]2[C:13](=[O:15])[CH2:12][NH:11][C:9]2=[O:10])[CH:5]=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
9.42 g
Type
reactant
Smiles
IC=1C=C(C=CC1)NC(=O)NCC(=O)OCC
Name
Quantity
1.2 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
60 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
IC=1C=C(C=CC1)N1C(NCC1=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.9 g
YIELD: CALCULATEDPERCENTYIELD 84.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.